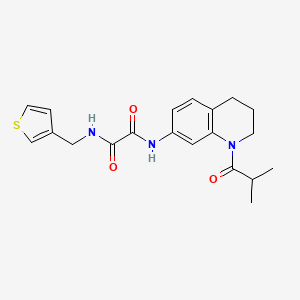
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C20H23N3O3S and its molecular weight is 385.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide is a complex organic compound recognized for its potential biological activities. This article provides an in-depth exploration of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a tetrahydroquinoline moiety with an oxalamide linkage and a thiophene ring. Its molecular formula is C21H24N4O3, with a molecular weight of approximately 380.4 g/mol . The presence of these functional groups suggests diverse pharmacological properties.
Antitumor Properties
Preliminary studies indicate that compounds containing tetrahydroquinoline structures often exhibit significant antitumor activity. For instance, research has shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation and migration . The incorporation of the thiophene ring may enhance these effects by providing additional interaction sites with biological targets.
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial properties. Tetrahydroquinoline derivatives are frequently associated with antibacterial and antifungal activities. The sulfamoyl group present in similar compounds has been linked to enhanced antibacterial efficacy, indicating that the thiophene component could similarly bolster antimicrobial effects .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to therapeutic outcomes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Tetrahydroquinoline Derivative : Starting from isobutyryl derivatives.
- Formation of Oxalamide Linkage : Using oxalyl chloride to create the oxalamide functional group.
- Incorporation of Thiophene : Reacting with thiophenes under controlled conditions to ensure high yield and purity .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(phenethyl)oxalamide | Contains phenethyl group | Potentially different biological activity due to phenethyl presence |
| N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(morpholinoethyl)oxalamide | Contains morpholine ring | May exhibit distinct pharmacological properties |
This table illustrates how variations in structure can influence biological activity and therapeutic applications.
Case Studies
Recent studies have focused on the biological activity of similar compounds:
- Study on Anticancer Activity : Research demonstrated that tetrahydroquinoline derivatives significantly inhibited the growth of various cancer cell lines through apoptosis induction .
- Antimicrobial Efficacy Trials : Compounds similar to N1-(1-isobutyryl...) showed promising results against both Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(thiophen-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-13(2)20(26)23-8-3-4-15-5-6-16(10-17(15)23)22-19(25)18(24)21-11-14-7-9-27-12-14/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFARNVZPKLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














